2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiophene ring, and a chromene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from 2,4-dichlorobenzaldehyde and thiourea.
Chromene Core Construction: The chromene core is constructed via a cyclization reaction involving a suitable precursor such as 4-hydroxycoumarin.
Coupling Reactions: The thiophene ring is then coupled with the chromene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[5-(4-chlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
- 2-amino-4-[5-(2,4-difluorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group, in particular, enhances its potential as a therapeutic agent by increasing its binding affinity to certain molecular targets .
Properties
Molecular Formula |
C22H18Cl2N2O2S |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N2O2S/c1-22(2)8-15(27)20-16(9-22)28-21(26)13(10-25)19(20)18-6-5-17(29-18)12-4-3-11(23)7-14(12)24/h3-7,19H,8-9,26H2,1-2H3 |
InChI Key |
QCDVNSSZIKWJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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